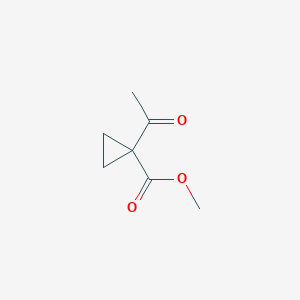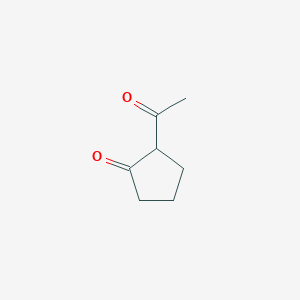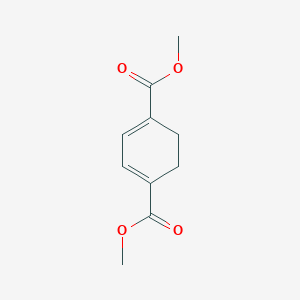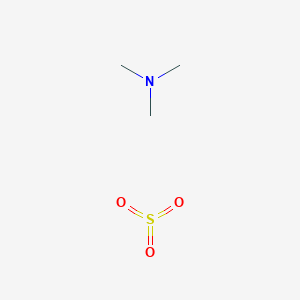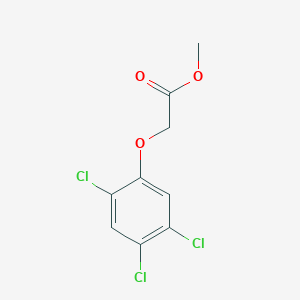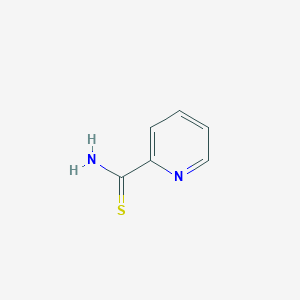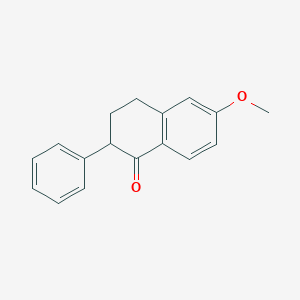
1-benzyl-5-bromo-1H-indole
概要
説明
1-Benzyl-5-bromo-1H-indole is a solid compound . It has a molecular formula of C15H12BrN and a molecular weight of 286.17 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
While specific synthesis methods for 1-benzyl-5-bromo-1H-indole were not found in the search results, indole derivatives are generally synthesized through various methods including Fischer indolisation and other methods involving different reactants .Molecular Structure Analysis
The molecular structure of 1-benzyl-5-bromo-1H-indole consists of a benzyl group attached to the 1-position of an indole ring, which also has a bromine atom attached to the 5-position .Physical And Chemical Properties Analysis
1-Benzyl-5-bromo-1H-indole is a solid at 20 degrees Celsius . . The melting point ranges from 90.0 to 94.0 degrees Celsius .科学的研究の応用
Antiviral Applications
“1-benzyl-5-bromo-1H-indole” derivatives have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The bromo and benzyl groups on the indole scaffold can be modified to enhance the compound’s affinity for viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives, including “1-benzyl-5-bromo-1H-indole”, are known to possess anti-inflammatory activities. These compounds can interfere with inflammatory pathways, which makes them potential candidates for treating inflammatory diseases .
Anticancer Activity
The indole nucleus is a common feature in many synthetic drug molecules with anticancer properties. “1-benzyl-5-bromo-1H-indole” derivatives can be designed to target specific cancer cell lines, offering a pathway for the development of novel oncological therapies .
Antimicrobial Effects
Research has indicated that indole derivatives can serve as effective antimicrobial agents. The structural features of “1-benzyl-5-bromo-1H-indole” can be exploited to create new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Biotechnological Production
The biotechnological production of indole derivatives, including “1-benzyl-5-bromo-1H-indole”, has industrial applications. Advances in microbial cell factories have enabled the production of halogenated and oxygenated indole derivatives, which are valuable for their bioactivity and potential therapeutic applications .
Neuroprotective Effects
Indoles have been associated with neuroprotective effects, which could be harnessed in the treatment of neurodegenerative diseases. The specific properties of “1-benzyl-5-bromo-1H-indole” may contribute to the development of drugs that protect nerve cells from damage or degeneration .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 1-Benzyl-5-bromo-1H-indole may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of 1-Benzyl-5-bromo-1H-indole with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
1-benzyl-5-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJFUYUNHLBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301419 | |
| Record name | 1-benzyl-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10075-51-1 | |
| Record name | 1-Benzyl-5-bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 143237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10075-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

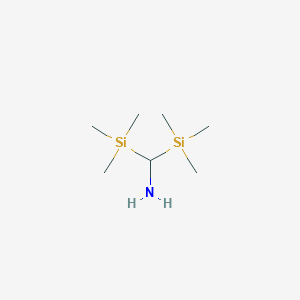
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)

